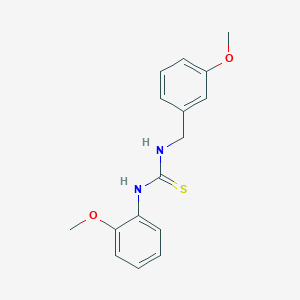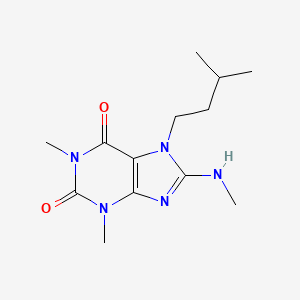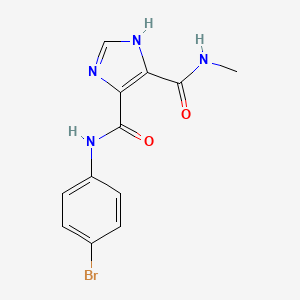![molecular formula C15H21N3O3S B5816997 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as CTOP, is a peptide that has been extensively studied for its potential applications in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
作用机制
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide acts as a selective antagonist of the mu-opioid receptor by binding to the receptor and preventing it from being activated by opioid agonists. This means that 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide blocks the effects of opioids such as morphine and heroin, which activate the mu-opioid receptor. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be highly selective for the mu-opioid receptor, which means that it does not affect other opioid receptors.
Biochemical and Physiological Effects
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to block the analgesic effects of morphine and other opioids. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to block the rewarding effects of opioids, which are thought to be responsible for the development of addiction. In addition, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce the withdrawal symptoms associated with opioid addiction.
实验室实验的优点和局限性
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the specific functions of this receptor without affecting other opioid receptors. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is also relatively easy to synthesize using SPPS or SPPS. However, there are some limitations to using 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments. For example, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has a relatively short half-life in vivo, which means that it may need to be administered frequently to maintain its effects.
未来方向
There are several future directions for research involving 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is the development of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide analogs that have longer half-lives and greater selectivity for the mu-opioid receptor. Another area of interest is the use of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs to treat opioid addiction. Finally, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide may be useful in the development of new drugs that target the mu-opioid receptor for the treatment of pain, addiction, and other conditions.
Conclusion
In conclusion, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a peptide that has been extensively studied for its potential applications in scientific research. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying the specific functions of this receptor. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has several advantages for lab experiments, but there are also some limitations to its use. However, there are several future directions for research involving 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, including the development of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide analogs and the use of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs to treat opioid addiction.
合成方法
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in solution, and the amino acids are added one by one in a specific order. Both methods have been used successfully to synthesize 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide.
科学研究应用
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be a selective antagonist of the mu-opioid receptor, which means that it blocks the receptor's activity without affecting other opioid receptors. This makes 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide a valuable tool for studying the mu-opioid receptor's specific functions.
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-13(21-2)12(9-11)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRFEXHZMOWSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)




![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
